molecular formula C6H3ClF2O3S B13261214 3,4-Difluoro-5-hydroxybenzene-1-sulfonyl chloride

3,4-Difluoro-5-hydroxybenzene-1-sulfonyl chloride

Cat. No.: B13261214
M. Wt: 228.60 g/mol
InChI Key: ACHNMMIMIGPYET-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Difluoro-5-hydroxybenzene-1-sulfonyl chloride typically involves the sulfonation of 3,4-difluorophenol followed by chlorination. The reaction conditions often include the use of sulfonating agents such as sulfur trioxide or chlorosulfonic acid, followed by chlorination using thionyl chloride or phosphorus pentachloride .

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced reactors and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3,4-Difluoro-5-hydroxybenzene-1-sulfonyl chloride undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3,4-Difluoro-5-hydroxybenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, allowing it to react with nucleophilic sites on biomolecules or other substrates. This reactivity is harnessed in the formation of sulfonamide bonds, which are stable and resistant to hydrolysis .

Properties

Molecular Formula

C6H3ClF2O3S

Molecular Weight

228.60 g/mol

IUPAC Name

3,4-difluoro-5-hydroxybenzenesulfonyl chloride

InChI

InChI=1S/C6H3ClF2O3S/c7-13(11,12)3-1-4(8)6(9)5(10)2-3/h1-2,10H

InChI Key

ACHNMMIMIGPYET-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1O)F)F)S(=O)(=O)Cl

Origin of Product

United States

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